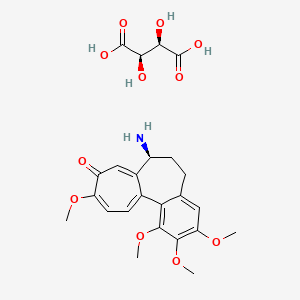

Desacetylcolchicine d-tartrate

概要

説明

Introduction to Desacetylcolchicine d-tartrate Desacetylcolchicine d-tartrate, also known as trimethylcolchicinic acid methyl ether d-tartrate, is a derivative of colchicine. It has been studied in various contexts, including its biological effects and chemical properties (Brun & Press, 1954).

Synthesis Analysis

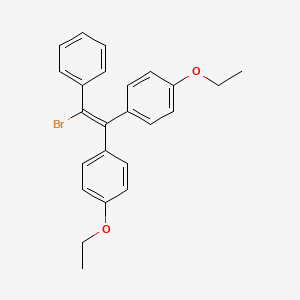

- The synthesis of Desacetylcolchicine d-tartrate and related compounds often involves complex chemical processes including the use of high-performance liquid chromatography (Ko, Li, & Koda, 1990).

- Different synthetic routes have been explored for colchicine derivatives, including biaryl oxidative and reductive coupling, and cyclopropanation–ring expansion reactions (Sitnikov & Fedorov, 2013).

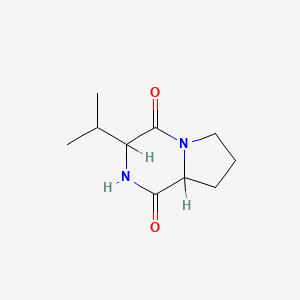

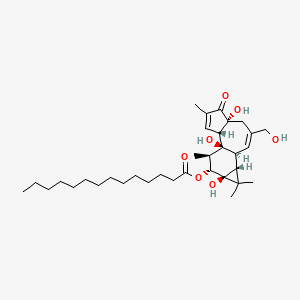

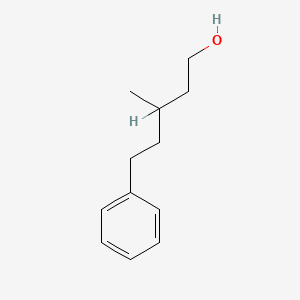

Molecular Structure Analysis

- The molecular structure of Desacetylcolchicine d-tartrate involves a complex arrangement of atoms and functional groups. This includes a tartrate group attached to the desacetylcolchicine molecule.

- The structure of such compounds is often elucidated using techniques like NMR spectroscopy and X-ray diffraction (Williams et al., 1985).

Chemical Reactions and Properties

- Colchicine derivatives, including Desacetylcolchicine d-tartrate, participate in various chemical reactions, contributing to their biological activity. These reactions often involve interaction with tubulin and affecting microtubule formation (Muzaffar, Brossi, & Hamel, 1990).

Physical Properties Analysis

- The physical properties of Desacetylcolchicine d-tartrate include solubility in various solvents, crystalline structure, and stability under different conditions. These properties are crucial for its handling and application in various research and development contexts.

Chemical Properties Analysis

- The chemical properties of Desacetylcolchicine d-tartrate include its reactivity with other chemical compounds, its stability, and its potential to undergo various chemical transformations. Understanding these properties is essential for its safe and effective use in different applications.

科学的研究の応用

1. Experimental Analysis on Guinea Pig Epidermis

In 1954, experiments conducted on the epidermis of guinea pig nipples (the "nipple-test") assessed the efficacy of desacetylcolchicine d-tartrate. Results indicated that its dose tolerance ratio was not superior to that of colchicine. This finding was contrary to previous studies in mice with Sarcoma 37. Additionally, the toxicity in mice was higher than in other studies (Brun & Press, 1954).

2. Pharmacokinetic Characterization

A 1990 study developed a high-performance liquid chromatographic method for the determination of N-desacetylcolchicine in serum or urine. This method aimed to characterize the pharmacokinetic behavior of N-desacetylcolchicine, demonstrating its potential in clinical trials for cancer patients (Ko, Li, & Koda, 1990).

3. Cholinesterase Inhibitor Research

Although not directly related to desacetylcolchicine d-tartrate, research on rivastigmine tartrate, a cholinesterase inhibitor, has shown improvements in language, cognition, and global functioning in Alzheimer's patients. This study provides insights into the potential effects of tartrate-based compounds on neurological conditions (Chez et al., 2004).

4. Anticancer Effects and Mechanism Study

In 2012, research on desacetyluvaricin explored its anticancer effects on hepatocellular carcinoma (HCC) in vitro. The study showed that desacetyluvaricin suppresses proliferation, promotes apoptosis, and reduces expression of NF-κB protein in hepatocarcinoma cell lines. This indicates desacetyluvaricin's potential as an effective anticancer agent for HCC, providing insights into the potential therapeutic applications of desacetylcolchicine derivatives (Yu et al., 2012).

5. Metabolite Activity in Cefotaxime

A study on the desacetyl metabolite of cefotaxime (HR756) compared its in vitro activity against various bacterial isolates to cefotaxime and other cephalosporins. This research shows the significance of desacetyl metabolites in antibiotic efficacy and their potential clinical implications, highlighting the relevance of studying desacetyl derivatives like desacetylcolchicine d-tartrate (Wise et al., 1980).

Safety And Hazards

- Toxicity : Desacetylcolchicine d-tartrate exhibits toxicity similar to colchicine. Caution is necessary during handling and administration.

- Biological Effects : It interferes with cell division, which can be both beneficial (anticancer) and harmful (toxic to normal cells).

- Safety Measures : Proper protective equipment and handling protocols are essential.

将来の方向性

Researchers continue to explore Desacetylcolchicine d-tartrate’s potential applications, including:

- Anticancer Therapies : Investigating its efficacy against specific cancer types.

- Drug Delivery Systems : Developing formulations for targeted delivery.

- Structure-Activity Relationships : Understanding how modifications impact its biological activity.

1: PubChem Compound Summary: Desacetylcolchicine d-tartrate

2: Chemodex: Desacetylcolchicine d-tartrate

3: Smolecule: Desacetylcolchicine d-tartrate

特性

IUPAC Name |

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRWNBXMQCGSEJ-APBURCQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197994 | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetylcolchicine d-tartrate | |

CAS RN |

49720-72-1 | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TMCA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Desacetylcolchicine d-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEACETYLCOLCHICINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

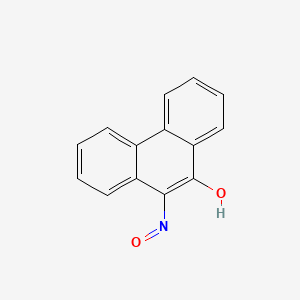

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1219201.png)

![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)